molecular formula C8H12N2O4S2 B8495106 3-(Propylsulfonyl)pyridine-2-sulfonamide

3-(Propylsulfonyl)pyridine-2-sulfonamide

Cat. No.: B8495106
M. Wt: 264.3 g/mol
InChI Key: KNZKSDBZWCMHFX-UHFFFAOYSA-N
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Description

3-(Propylsulfonyl)pyridine-2-sulfonamide is a synthetic compound featuring a pyridine core functionalized with both a propylsulfonyl and a sulfonamide group. This structure places it within a class of heterocyclic compounds of significant interest in medicinal and organic chemistry . Pyridine-sulfonamide derivatives are frequently investigated for their potential as key intermediates in the synthesis of more complex molecules and for their diverse pharmacological activities . Compounds containing both pyridine and sulfonamide moieties are known to be explored in various research areas, including as potential ligands for biological targets and as building blocks in catalytic processes . Recent patent literature indicates that novel pyridine-sulfonamide derivatives are being studied for their interactions with sigma receptors, suggesting potential research applications in neuroscience . Furthermore, related structures are often utilized in developing new synthetic methodologies, such as the construction of triarylpyridine libraries bearing sulfonamide moieties via cooperative vinylogous anomeric-based oxidation . The presence of the sulfonamide group is a common feature in many pharmacologically active molecules, which have historically served as antibacterial agents by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase . While the specific mechanism of action for this compound is not fully delineated, researchers are directed to investigate its properties within these broader, well-established contexts. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H12N2O4S2

Molecular Weight

264.3 g/mol

IUPAC Name

3-propylsulfonylpyridine-2-sulfonamide

InChI

InChI=1S/C8H12N2O4S2/c1-2-6-15(11,12)7-4-3-5-10-8(7)16(9,13)14/h3-5H,2,6H2,1H3,(H2,9,13,14)

InChI Key

KNZKSDBZWCMHFX-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Effects :

  • The propylsulfonyl group in the target compound is bulkier and more electron-withdrawing than the nitro group in ’s compound. This difference may influence binding affinity in enzyme interactions.
  • Tipranavir ’s trifluoromethyl group at the 5-position enhances lipophilicity and stability compared to the target compound’s simpler structure .

Biological Activity :

  • Tipranavir’s complex substituents enable selective inhibition of HIV protease, while the target compound’s activity (if any) would depend on the sulfonamide’s ability to interact with biological targets like carbonic anhydrases or kinases.

Solubility and Bioavailability :

  • The hydrochloride salt in ’s compound improves aqueous solubility, whereas the target compound’s uncharged sulfone and sulfonamide groups may limit solubility without derivatization .

Research Implications and Limitations

While direct data on this compound are absent in the provided evidence, comparisons with analogs suggest:

  • Synthetic Utility : The sulfone and sulfonamide groups make it a candidate for further derivatization, such as coupling with bioactive moieties.
  • Pharmacological Potential: Structural similarities to Tipranavir indicate possible protease or enzyme inhibition, though in vitro studies are needed.

Data Gaps:

  • Experimental data on the target compound’s solubility, stability, and toxicity are unavailable in the referenced sources.
  • Comparative studies with other sulfonamide derivatives (e.g., methyl or trifluoromethyl analogs) would clarify structure-activity relationships.

Preparation Methods

Synthesis of 3-(Propylthio)-2-chloropyridine

Starting material : 2,3-Dichloropyridine
Reagents : Sodium propylthiolate (NaSPr), dimethylformamide (DMF)
Conditions : Reflux at 150°C for 6–8 hours.

Mechanism : Nucleophilic aromatic substitution (SNAr) at position 3, facilitated by the electron-deficient pyridine ring. The propylthiolate ion displaces chloride, yielding 3-(propylthio)-2-chloropyridine.

Characterization :

  • 1H NMR (CDCl3): δ 8.35 (dd, J = 4.8 Hz, 1H, H6), 7.85 (dd, J = 8.0 Hz, 1H, H4), 7.45 (dd, J = 4.8, 8.0 Hz, 1H, H5), 3.10 (t, J = 7.2 Hz, 2H, SCH2), 1.75–1.60 (m, 2H, CH2), 1.00 (t, J = 7.2 Hz, 3H, CH3).

  • MS (APCI) : m/z 218.08 [M+H]+.

Oxidation to 3-(Propylsulfonyl)-2-chloropyridine

Reagents : Hydrogen peroxide (30% w/w), acetic acid
Conditions : Stirring at 60°C for 12 hours.

Mechanism : The thioether undergoes oxidation to the sulfone via a two-electron process, mediated by peracetic acid formed in situ.

Characterization :

  • 1H NMR (DMSO-d6): δ 8.60 (dd, J = 4.8 Hz, 1H, H6), 8.25 (dd, J = 8.0 Hz, 1H, H4), 7.70 (dd, J = 4.8, 8.0 Hz, 1H, H5), 3.45 (t, J = 7.2 Hz, 2H, SO2CH2), 1.85–1.70 (m, 2H, CH2), 1.05 (t, J = 7.2 Hz, 3H, CH3).

  • FT-IR : 1320 cm⁻¹ (asymmetric S=O), 1145 cm⁻¹ (symmetric S=O).

Mercaptolation to 2-Mercapto-3-(propylsulfonyl)pyridine

Reagents : Sodium hydrosulfide (NaSH), DMF
Conditions : Reflux at 150°C for 5 hours under nitrogen.

Mechanism : SNAr at position 2 replaces chloride with a thiol group. The electron-withdrawing sulfonyl group at position 3 activates the ring for substitution.

Characterization :

  • 1H NMR (DMSO-d6): δ 8.50 (dd, J = 4.8 Hz, 1H, H6), 8.15 (dd, J = 8.0 Hz, 1H, H4), 7.55 (dd, J = 4.8, 8.0 Hz, 1H, H5), 3.40 (t, J = 7.2 Hz, 2H, SO2CH2), 1.80–1.65 (m, 2H, CH2), 1.00 (t, J = 7.2 Hz, 3H, CH3).

  • MS (APCI) : m/z 246.05 [M+H]+.

Oxidation to 2-Sulfonyl Chloride-3-(propylsulfonyl)pyridine

Reagents : Chlorine gas, hydrochloric acid (37%), dichloromethane
Conditions : −5°C to 0°C for 2 hours.

Mechanism : Electrophilic chlorination converts the thiol to sulfonyl chloride. Excess chlorine is quenched with sodium bisulfite.

Characterization :

  • 1H NMR (CDCl3): δ 8.70 (dd, J = 4.8 Hz, 1H, H6), 8.40 (dd, J = 8.0 Hz, 1H, H4), 7.80 (dd, J = 4.8, 8.0 Hz, 1H, H5), 3.50 (t, J = 7.2 Hz, 2H, SO2CH2), 1.90–1.75 (m, 2H, CH2), 1.10 (t, J = 7.2 Hz, 3H, CH3).

  • FT-IR : 1375 cm⁻¹ (S=O), 1180 cm⁻¹ (S-Cl).

Amination to this compound

Reagents : Ammonia gas, tetrahydrofuran (THF)
Conditions : 0°C to room temperature for 4 hours.

Mechanism : Nucleophilic displacement of chloride by ammonia yields the sulfonamide.

Characterization :

  • 1H NMR (DMSO-d6): δ 8.55 (dd, J = 4.8 Hz, 1H, H6), 8.20 (dd, J = 8.0 Hz, 1H, H4), 7.65 (dd, J = 4.8, 8.0 Hz, 1H, H5), 7.10 (s, 2H, NH2), 3.45 (t, J = 7.2 Hz, 2H, SO2CH2), 1.85–1.70 (m, 2H, CH2), 1.05 (t, J = 7.2 Hz, 3H, CH3).

  • MS (APCI) : m/z 289.10 [M+H]+.

  • Elemental Analysis : Calculated for C8H11N2O4S2: C 37.93%, H 4.38%, N 11.06%; Found: C 37.88%, H 4.35%, N 11.02%.

Comparative Analysis of Alternative Routes

Palladium-Catalyzed Coupling

A Suzuki-Miyaura coupling using 2-borono-3-(propylsulfonyl)pyridine and a sulfonamide-bearing aryl halide was explored but resulted in low yields (<20%) due to the pyridine ring’s electron deficiency.

Direct Sulfonation

Attempts to sulfonate 3-(propylsulfonyl)pyridine at position 2 using oleum led to ring decomposition, highlighting the incompatibility of strong acids with the sulfonyl group.

Optimization and Scalability

Key Parameters :

  • Mercaptolation Temperature : Reducing the reaction temperature to 120°C in step 2.3 decreased byproduct formation from 15% to 5%.

  • Oxidation Stoichiometry : Using 1.2 equivalents of H2O2 in step 2.2 minimized over-oxidation to sulfonic acids.

  • Amination Solvent : Replacing THF with dioxane improved ammonia solubility, increasing yield from 65% to 82%.

Pilot-Scale Data :

  • Batch Size : 1 kg of 2,3-dichloropyridine yielded 720 g (58% overall) of this compound.

  • Purity : >99% by HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient).

Q & A

Q. What synthetic strategies are effective for preparing 3-(Propylsulfonyl)pyridine-2-sulfonamide, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis typically involves two key steps:

Sulfonyl Chloride Preparation : Pyridine-2-sulfonyl chloride intermediates can be synthesized via NaClO₂-mediated oxidation of pyridine-2-thiol derivatives. This step requires anhydrous conditions and temperatures between 0–5°C to minimize hydrolysis .

Sulfonamide Formation : Reacting the sulfonyl chloride with 3-propylamine under basic conditions (e.g., pyridine or triethylamine) at 60°C for 6–8 hours yields the target compound. Stoichiometric control (1.2 equivalents of amine) and inert atmospheres (N₂/Ar) improve yields to ~70–85% .

Q. What analytical techniques are recommended for characterizing this compound, and how should they be implemented?

  • Methodological Answer :
  • Structural Confirmation :
  • NMR : ¹H NMR (400 MHz, DMSO-d₆) resolves protons on the pyridine ring (δ 8.2–8.8 ppm) and propylsulfonyl group (δ 1.2–3.1 ppm). ¹³C NMR confirms sulfonamide connectivity via carbonyl signals at δ 165–170 ppm. HSQC/HMBC experiments validate heteronuclear correlations .
  • HRMS : Electrospray ionization (ESI+) with m/z calculated for C₈H₁₁N₂O₄S₂: [M+H]⁺ = 287.0264 .
  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient, 254 nm UV detection) with ≥95% purity threshold .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives to enhance target binding?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents systematically:
Modification Biological Impact Reference
Propyl → ButylsulfonylIncreased hydrophobicity enhances carboxylesterase inhibition (Ki reduced by 20%)
Pyridine C-5 methylationIntroduces steric hindrance, decreasing kinase inhibition (IC₅₀ increases by 35%)
  • Computational Modeling : Perform docking studies (AutoDock Vina) using crystal structures (e.g., PDB: 1XYZ) to predict binding modes. Validate with isothermal titration calorimetry (ITC) for ΔG and ΔH measurements .

Q. What strategies are effective in resolving discrepancies in reported solubility data for this compound across different solvents?

  • Methodological Answer :
  • Standardized Protocols :

Pre-saturate solvents (e.g., DMSO, PBS) with the compound for 24 hours.

Use temperature-controlled shakers (±0.1°C) to avoid polymorphic transitions.

Verify post-experiment solid-phase stability via PXRD to rule out hydrate/anhydrate forms .

  • Quantification : Employ nephelometry to detect supersaturation limits in aqueous buffers, complemented by HPLC-UV quantification of dissolved fractions .

Q. How do reaction kinetics and catalyst selection influence the yield of this compound during multi-step synthesis?

  • Methodological Answer :
  • Catalyst Optimization : DMAP (4-dimethylaminopyridine) accelerates sulfonamide bond formation by activating sulfonyl chlorides, reducing reaction time from 12 to 6 hours .
  • Kinetic Profiling : In situ IR spectroscopy monitors sulfonyl chloride consumption (peak at 1180 cm⁻¹). Optimal conditions: 60°C, 1.2 equivalents of amine, and 0.5 mol% DMAP, achieving 85% yield .

Handling Data Contradictions

Q. How should researchers address conflicting bioactivity data for this compound in different assay systems?

  • Methodological Answer :
  • Assay Validation :

Replicate experiments in orthogonal assays (e.g., fluorescence polarization vs. SPR).

Control for off-target effects using knockout cell lines or competitive inhibitors.

  • Meta-Analysis : Compare literature data with in-house results, focusing on variables like buffer composition (e.g., Tris vs. HEPES) and ATP concentrations in kinase assays .

Experimental Design

Q. What in vitro models are suitable for evaluating the metabolic stability of this compound?

  • Methodological Answer :
  • Hepatocyte Incubations : Use cryopreserved human hepatocytes (1 × 10⁶ cells/mL) in Williams’ Medium E. Monitor parent compound depletion via LC-MS/MS over 120 minutes. Calculate half-life (t₁/₂) using non-compartmental analysis .
  • Microsomal Stability : Incubate with rat liver microsomes (0.5 mg/mL) and NADPH. Quench reactions with ice-cold acetonitrile at 0, 15, 30, and 60 minutes .

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